molecular formula C8H16ClNO3 B15301579 Methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Cat. No.: B15301579
M. Wt: 209.67 g/mol
InChI Key: RBYZOFOJYOEVCV-UHFFFAOYSA-N
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Description

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H16ClNO3 and a molecular weight of 209.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-methoxypiperidine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.

    Piperidine derivatives: Other compounds with similar piperidine ring structures.

Uniqueness

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 5-methoxypiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7-3-6(4-9-5-7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

RBYZOFOJYOEVCV-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)C(=O)OC.Cl

Origin of Product

United States

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